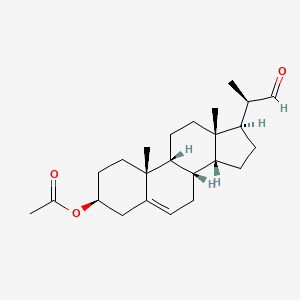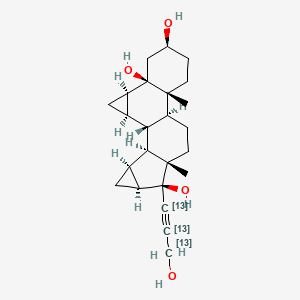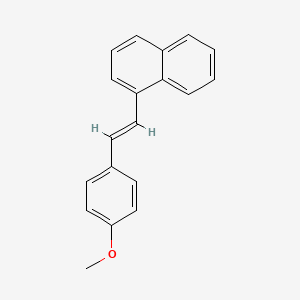
(e)-1-(4-Methoxystyryl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-1-(4-Methoxystyryl)naphthalene is an organic compound that belongs to the class of styryl naphthalenes It is characterized by the presence of a methoxy group attached to the styryl moiety, which is further connected to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-1-(4-Methoxystyryl)naphthalene typically involves the reaction of 4-methoxybenzaldehyde with 1-naphthylmethylphosphonium bromide under Wittig reaction conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired styryl naphthalene product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(e)-1-(4-Methoxystyryl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl moiety to a saturated alkyl chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated hydrocarbons. Substitution reactions result in various substituted styryl naphthalenes.
Aplicaciones Científicas De Investigación
(e)-1-(4-Methoxystyryl)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (e)-1-(4-Methoxystyryl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, its potential biological activities may be attributed to its ability to interact with cellular proteins, enzymes, and receptors, leading to modulation of various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxystyryl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(4-Methoxystyryl)anthracene: Contains an anthracene ring, making it structurally similar but with different properties.
Uniqueness
(e)-1-(4-Methoxystyryl)naphthalene is unique due to its specific structural features, such as the presence of both a methoxy group and a naphthalene ring
Propiedades
Fórmula molecular |
C19H16O |
|---|---|
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
1-[(E)-2-(4-methoxyphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C19H16O/c1-20-18-13-10-15(11-14-18)9-12-17-7-4-6-16-5-2-3-8-19(16)17/h2-14H,1H3/b12-9+ |
Clave InChI |
MQYBSZOXRVIGDM-FMIVXFBMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
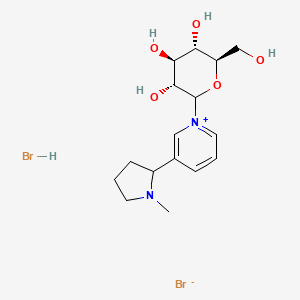
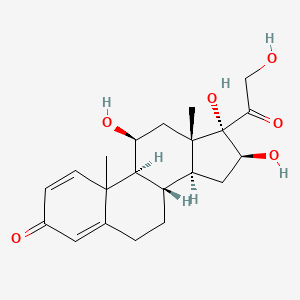

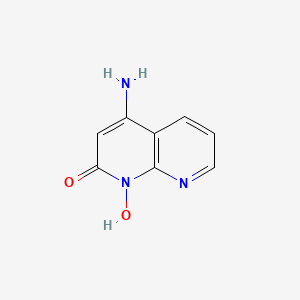
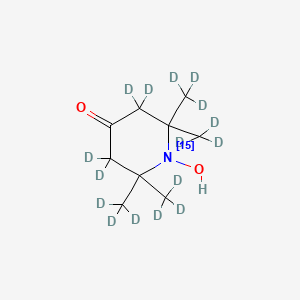
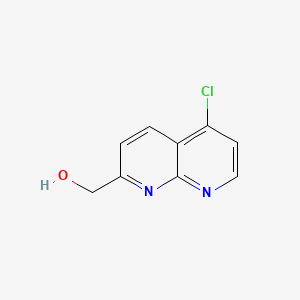
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
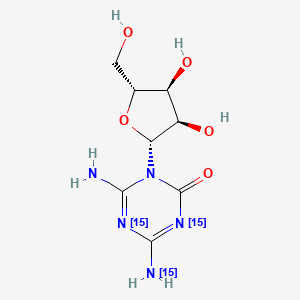
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
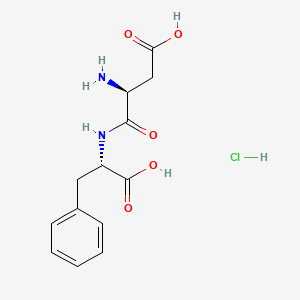
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
